molecular formula C34H34HgN4Na2O6 B098362 Mercuri-hematoporphyrin disodium salt CAS No. 15375-94-7

Mercuri-hematoporphyrin disodium salt

Cat. No. B098362
CAS RN: 15375-94-7
M. Wt: 841.2 g/mol
InChI Key: MSWKATKSSLJVEX-UHFFFAOYSA-J
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Description

Mercuri-hematoporphyrin disodium salt, also known as Hg-HpD, is a photosensitizer used in photodynamic therapy (PDT) for treating various types of cancers. It is a synthetic compound that is produced by the reaction of mercury chloride with hematoporphyrin, a natural photosensitizer found in red blood cells. Hg-HpD has been extensively studied for its potential as a cancer treatment, and its mechanism of action and biochemical and physiological effects have been well documented.

Mechanism Of Action

The mechanism of action of Mercuri-hematoporphyrin disodium salt in PDT involves the production of ROS, which cause damage to the tumor cells. The ROS produced by Mercuri-hematoporphyrin disodium salt include singlet oxygen and free radicals, which react with cellular components such as lipids, proteins, and DNA, leading to oxidative stress and cell death.

Biochemical And Physiological Effects

Mercuri-hematoporphyrin disodium salt has been shown to have various biochemical and physiological effects on tumor cells. It induces apoptosis, a programmed cell death process, and inhibits cell proliferation. It also affects the expression of various genes involved in cell growth and survival, leading to the inhibition of tumor growth.

Advantages And Limitations For Lab Experiments

The advantages of using Mercuri-hematoporphyrin disodium salt in lab experiments include its high photosensitizing efficiency, its ability to target tumors selectively, and its non-invasive nature. However, Mercuri-hematoporphyrin disodium salt has some limitations, including its potential toxicity to normal cells, its limited penetration depth, and its dependence on light for activation.

Future Directions

There are several future directions for research on Mercuri-hematoporphyrin disodium salt. One area of research is the development of new photosensitizers with improved properties, such as increased selectivity and reduced toxicity. Another area of research is the optimization of PDT protocols, including the use of new light sources and delivery methods. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of Mercuri-hematoporphyrin disodium salt in treating various types of cancers.

Synthesis Methods

The synthesis of Mercuri-hematoporphyrin disodium salt involves the reaction of mercury chloride with hematoporphyrin in the presence of sodium hydroxide. The resulting compound is a mixture of various mercury-hematoporphyrin complexes, including Mercuri-hematoporphyrin disodium salt. The mixture is then purified using various chromatography techniques to obtain pure Mercuri-hematoporphyrin disodium salt.

Scientific Research Applications

Mercuri-hematoporphyrin disodium salt has been extensively studied for its potential as a cancer treatment. It is used in PDT, a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy, which causes it to become excited and produce reactive oxygen species (ROS). The ROS then react with nearby molecules, leading to cell death and destruction of the tumor.

properties

CAS RN

15375-94-7

Product Name

Mercuri-hematoporphyrin disodium salt

Molecular Formula

C34H34HgN4Na2O6

Molecular Weight

841.2 g/mol

IUPAC Name

disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;mercury(2+)

InChI

InChI=1S/C34H38N4O6.Hg.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);;;/q;+2;2*+1/p-4

InChI Key

MSWKATKSSLJVEX-UHFFFAOYSA-J

SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2]

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2]

Origin of Product

United States

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